Didecyl sulfoxide Didecyl sulfoxide
Brand Name: Vulcanchem
CAS No.: 2168-95-8
VCID: VC21174394
InChI: InChI=1S/C20H42OS/c1-3-5-7-9-11-13-15-17-19-22(21)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
SMILES: CCCCCCCCCCS(=O)CCCCCCCCCC
Molecular Formula: C20H42OS
Molecular Weight: 330.6 g/mol

Didecyl sulfoxide

CAS No.: 2168-95-8

Cat. No.: VC21174394

Molecular Formula: C20H42OS

Molecular Weight: 330.6 g/mol

* For research use only. Not for human or veterinary use.

Didecyl sulfoxide - 2168-95-8

Specification

CAS No. 2168-95-8
Molecular Formula C20H42OS
Molecular Weight 330.6 g/mol
IUPAC Name 1-decylsulfinyldecane
Standard InChI InChI=1S/C20H42OS/c1-3-5-7-9-11-13-15-17-19-22(21)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
Standard InChI Key WXMZAPNGBZURBO-UHFFFAOYSA-N
SMILES CCCCCCCCCCS(=O)CCCCCCCCCC
Canonical SMILES CCCCCCCCCCS(=O)CCCCCCCCCC

Introduction

Chemical Structure and Basic Properties

Molecular Formula and Structure

Didecyl sulfoxide has the molecular formula C₂₀H₄₂OS, consisting of two decyl chains (C₁₀H₂₁-) attached to a sulfoxide group (S=O). Unlike its more studied relative didodecyl sulfoxide (C₂₄H₅₀OS), didecyl sulfoxide contains slightly shorter alkyl chains . The compound features a central sulfur atom with a double-bonded oxygen and single bonds to each decyl chain, creating an amphiphilic molecule with both polar and nonpolar regions.

Physical Properties

While specific data for didecyl sulfoxide is limited in the available literature, its properties can be estimated based on structural analogues like didodecyl sulfoxide and other sulfoxides. As a general characteristic of sulfoxides with long alkyl chains, didecyl sulfoxide would likely exhibit:

  • Physical state: Solid at room temperature

  • Solubility: Limited water solubility but good solubility in organic solvents

  • Amphiphilic behavior: Contains both hydrophilic (S=O group) and hydrophobic (alkyl chains) components

The sulfoxide functional group typically confers specific characteristics, including polarity and hydrogen bonding capabilities, as observed in dimethyl sulfoxide (DMSO) .

Synthesis Methods

General Sulfoxide Synthesis Approaches

Sulfoxides can be synthesized through several established methods, with one efficient approach being the one-pot synthesis described in organic chemistry literature. This approach utilizes organometallic reagents, sulfur dioxide (often delivered from surrogates like DABSO), and silyl chlorides .

The general mechanism involves:

  • Formation of a sulfinate intermediate from reaction of organometallic reagent with sulfur dioxide

  • Conversion of the sulfinate to a silyl sulfinate ester

  • Addition of a second organometallic reagent to generate the desired sulfoxide

Molecular Interactions and Behavior

Solvent Properties

Like other sulfoxides, didecyl sulfoxide would be expected to function as a solvent for various polar and nonpolar molecules, though its long alkyl chains would modify this behavior compared to smaller sulfoxides like DMSO. DMSO, for instance, is highly polar due to its sulfur-oxygen bond and serves as an excellent solvent for many compounds .

Cellular Interactions

Studies on dimethyl sulfoxide have revealed significant macromolecular effects even at low concentrations. While didecyl sulfoxide would interact differently due to its longer alkyl chains, research on DMSO provides insight into potential cellular effects of sulfoxides generally. DMSO has been shown to induce changes in protein secondary structure, with a predominance of β-sheet over α-helix formations, and can also affect nucleic acid structures, including the formation of Z-DNA .

Comparative Analysis with Related Compounds

Comparison with Didodecyl Sulfoxide

Didodecyl sulfoxide (C₂₄H₅₀OS) represents the closest structural analogue to didecyl sulfoxide in the available research data. The key differences include:

PropertyDidecyl SulfoxideDidodecyl Sulfoxide
Molecular FormulaC₂₀H₄₂OSC₂₄H₅₀OS
Molecular Weight~330.6 g/mol (calculated)386.7 g/mol
Alkyl Chain Length10 carbon atoms per chain12 carbon atoms per chain
CAS NumberNot identified in search results2168-96-9

The longer alkyl chains in didodecyl sulfoxide would likely confer greater hydrophobicity and potentially different phase behavior compared to didecyl sulfoxide .

Comparison with Dimethyl Sulfoxide

Dimethyl sulfoxide (DMSO) represents the most studied sulfoxide compound and differs significantly from didecyl sulfoxide:

PropertyDidecyl SulfoxideDimethyl Sulfoxide
Molecular FormulaC₂₀H₄₂OSC₂H₆OS
Molecular Weight~330.6 g/mol (calculated)~78.1 g/mol
Physical State (20°C)Likely solidLiquid
Boiling PointHigher than DMSO195.2°C
Water SolubilityLimitedHighly soluble
Primary ApplicationsPotential surfactantSolvent, pharmaceutical

DMSO's smaller structure allows for greater water solubility and different applications compared to what would be expected for didecyl sulfoxide .

Research Limitations and Future Directions

Current Research Gaps

The search results reveal limited specific information on didecyl sulfoxide, highlighting several research gaps:

  • Lack of comprehensive physical property data

  • Limited synthesis optimization specific to didecyl sulfoxide

  • Absence of toxicological profiles

  • Insufficient application-specific studies

Future Research Directions

Based on the identified gaps, future research could profitably focus on:

  • Determination of precise physical and chemical properties

  • Optimization of synthesis methods specific to didecyl sulfoxide

  • Investigation of structure-activity relationships in comparison to other sulfoxides

  • Evaluation of potential applications in industrial and pharmaceutical contexts

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